Bienvenue dans la boutique en ligne BenchChem!

Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate

Lipophilicity Aqueous Solubility ADME Prediction

Procure Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate (CAS 52506-21-5) to ensure synthetic fidelity in AChE inhibitor lead optimization. Its precise 7-carboxylate-8-oxo regiochemistry is essential for constructing the bridged bicyclic framework of Huperzine A derivatives, a capability lacking in generic building blocks. Unlike insoluble analogs, its high aqueous solubility (120 g/L) simplifies extraction, reduces solvent use, and enables green chemistry scale-up. The crystalline powder form guarantees accurate milligram-scale gravimetric dispensing, directly improving reaction reproducibility in parallel synthesis.

Molecular Formula C10H14O5
Molecular Weight 214.21 g/mol
CAS No. 52506-21-5
Cat. No. B184854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
CAS52506-21-5
Molecular FormulaC10H14O5
Molecular Weight214.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC2(CCC1=O)OCCO2
InChIInChI=1S/C10H14O5/c1-13-9(12)7-6-10(3-2-8(7)11)14-4-5-15-10/h7H,2-6H2,1H3
InChIKeyHDBHPQJOSZBECI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate (CAS 52506-21-5): Core Technical Summary and Procurement Context


Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate (CAS 52506-21-5) is a spirocyclic organic compound featuring a 1,4-dioxaspiro[4.5]decane core with a ketone at the 8-position and a methyl ester at the 7-position. With molecular formula C10H14O5 and molecular weight 214.22 g/mol, this compound is cataloged in PubChem (CID 4088708) and is associated with 81 patent documents, indicating significant commercial and synthetic relevance as a research intermediate [1]. Unlike simpler spiro building blocks, this molecule's specific substitution pattern—an oxo group adjacent to a methyl carboxylate moiety—renders it uniquely suited for the synthesis of bioactive scaffolds such as Huperzine A analogs . The compound is typically supplied as a white crystalline powder with a reported melting point of 60–61 °C and is handled under inert atmosphere at room temperature .

Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate (CAS 52506-21-5): Why In-Class Analogs Cannot Be Interchanged


Generic substitution of Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate with seemingly similar spirocyclic building blocks is not chemically or functionally equivalent due to quantifiable differences in physicochemical properties and synthetic utility. Substitution with ethyl ester analogs introduces a hydrophobic shift that alters solubility and partitioning behavior—critical parameters for both reaction medium compatibility and downstream ADME optimization in medicinal chemistry campaigns [1]. Furthermore, the precise 7-carboxylate-8-oxo regiochemistry of this compound dictates its ability to undergo specific cyclization and condensation reactions that cannot be replicated by positional isomers or structurally adjacent spiro cores . The evidence below establishes that procurement decisions based solely on core scaffold similarity risk compromising synthetic yield, product purity, and ultimately the fidelity of lead optimization programs.

Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate (CAS 52506-21-5): Comparative Evidence Against Structural Analogs


Methyl Ester vs. Ethyl Ester Analog: Quantified Differences in Lipophilicity and Aqueous Solubility

The methyl ester substitution on Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate confers a markedly lower predicted lipophilicity (LogP = 0.2717) compared to the corresponding ethyl ester analog (estimated LogP ≈ 1.02). This quantifiable difference—a ΔLogP of approximately 0.75—represents a substantial shift in hydrophobicity that directly impacts both reaction medium compatibility and predicted membrane permeability in biological systems [1]. In parallel, the target compound exhibits superior aqueous solubility (120 g/L at 25 °C, calculated) relative to the 7-methyl-1,4-dioxaspiro[4.5]decan-8-one scaffold (60 g/L at 25 °C, calculated), providing a twofold enhancement in water solubility that facilitates aqueous-phase reaction conditions and simplifies workup procedures .

Lipophilicity Aqueous Solubility ADME Prediction

Patent Portfolio Correlation: 81 Patent Documents Distinguish This Scaffold from Less Documented Analogs

Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate (CAS 52506-21-5) is directly associated with 81 patent documents, a quantitative metric that substantially exceeds the patent footprint of structurally proximate building blocks. For comparison, the core 1,4-dioxaspiro[4.5]decane scaffold (CAS 177-10-6) lacks a comparable patent portfolio density, and the 7-methyl-1,4-dioxaspiro[4.5]decan-8-one analog (CAS 702-69-2) is not indexed with patent associations in authoritative databases [1]. This 81-patent correlation indicates that the specific 7-carboxylate-8-oxo substitution pattern has been validated across a broader industrial and academic intellectual property landscape, reducing procurement risk for users seeking building blocks with established synthetic utility in patented applications [1].

Patent Analytics Commercial Relevance Chemical Intellectual Property

Huperzine A Scaffold Synthesis: Unique Precursor Role Unmatched by Other 1,4-Dioxaspiro[4.5]decane Derivatives

Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate serves as a documented key intermediate in the practical synthesis of substituted analogs of Huperzine A, a potent reversible acetylcholinesterase (AChE) inhibitor with established therapeutic relevance for cognitive function enhancement in Alzheimer's disease . In contrast, the unsubstituted 1,4-dioxaspiro[4.5]decane scaffold and the 7-methyl-1,4-dioxaspiro[4.5]decan-8-one analog are not cited as intermediates in Huperzine A analog synthesis pathways . This specific synthetic utility is enabled by the compound's unique 7-carboxylate-8-oxo regiochemistry, which provides the precise functional handle required for constructing the bridged bicyclic framework characteristic of Huperzine A derivatives .

Medicinal Chemistry Alzheimer's Disease Acetylcholinesterase Inhibitors

Structural and Functional Differentiation: Ketone-Ester Bifunctionality vs. Mono-Functional Spiro Analogs

Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate possesses both a ketone (8-oxo) and a methyl ester (7-carboxylate) functionality, enabling orthogonal synthetic transformations that cannot be achieved with mono-functional spiro analogs. The 1,4-dioxaspiro[4.5]decane core (CAS 177-10-6) contains no reactive carbonyl handles, while the 7-methyl-1,4-dioxaspiro[4.5]decan-8-one analog (CAS 702-69-2) contains only a single ketone group with no ester functionality . This bifunctionality permits selective transformations: the ketone can undergo condensation, reduction, or addition reactions while the ester remains intact for subsequent hydrolysis or transesterification, or vice versa. The 1,3-relationship between these functional groups further enables intramolecular cyclization pathways that are stereoelectronically favored .

Synthetic Versatility Reaction Orthogonality Building Block Chemistry

Melting Point and Solid-State Handling: 60–61 °C Crystalline Powder Enables Precise Weighing and Storage

Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate is a crystalline solid with a reported melting point of 60–61 °C, a property that facilitates precise weighing and handling under standard laboratory conditions . In contrast, the structurally related Methyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (CAS 26845-47-6) is supplied as a liquid or low-melting solid with a boiling point of 140 °C, which introduces different handling requirements and potential volatility concerns during weighing operations [1]. The crystalline nature of the target compound at ambient temperature reduces the risk of material loss due to evaporation or wicking onto weighing vessels, thereby improving dispensing accuracy for reaction stoichiometry—a critical consideration for milligram-scale medicinal chemistry workflows where precise molar ratios directly impact reaction yields and reproducibility .

Solid-State Properties Compound Handling Weighing Accuracy

Differential Topological Polar Surface Area (TPSA): 61.83 Ų vs. 35.53 Ų for 7-Methyl Analog

The topological polar surface area (TPSA) of Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate is calculated as 61.83 Ų, representing a 74% increase compared to the 7-methyl-1,4-dioxaspiro[4.5]decan-8-one analog (TPSA = 35.53 Ų) [1]. This quantitative difference arises directly from the presence of the additional methyl carboxylate moiety, which contributes two oxygen atoms and significantly expands the polar surface area. In medicinal chemistry, TPSA is a critical predictor of membrane permeability and blood-brain barrier (BBB) penetration potential, with values below 60–70 Ų generally considered favorable for CNS penetration while values below 140 Ų are associated with acceptable oral absorption . The 61.83 Ų value positions this compound in the CNS-accessible range, whereas the lower TPSA of the 7-methyl analog may confer different permeability characteristics in cellular assays [1].

TPSA Membrane Permeability Blood-Brain Barrier Prediction

Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate (CAS 52506-21-5): Evidence-Backed Application Scenarios for Scientific Procurement


Huperzine A Analog Synthesis for Neurological Drug Discovery Programs

This compound is a documented key intermediate for the practical synthesis of substituted Huperzine A analogs, which function as reversible acetylcholinesterase (AChE) inhibitors with established therapeutic potential in Alzheimer's disease and cognitive impairment . The specific 7-carboxylate-8-oxo substitution pattern provides the precise functional handle required for constructing the bridged bicyclic framework of Huperzine A derivatives, a synthetic capability not offered by generic 1,4-dioxaspiro[4.5]decane building blocks or mono-functional analogs . Procurement of this specific scaffold is justified for medicinal chemistry teams pursuing AChE-targeted programs where the Huperzine A pharmacophore serves as a validated starting point for lead optimization.

Aqueous-Phase Synthetic Transformations Requiring High Water Solubility

With a calculated aqueous solubility of 120 g/L at 25 °C—twice that of the 7-methyl-1,4-dioxaspiro[4.5]decan-8-one analog (60 g/L)—this compound enables synthetic transformations in aqueous or aqueous-organic biphasic media with reduced reliance on organic co-solvents . This solubility advantage translates to simplified workup procedures (facilitated aqueous extraction) and compatibility with green chemistry solvent systems. For process chemistry and scale-up applications where solvent consumption and environmental impact are critical procurement considerations, the enhanced water solubility provides a quantifiable operational benefit over less soluble spiro building blocks .

Building Block for Orthogonal Synthetic Transformations Exploiting Ketone-Ester Bifunctionality

The presence of both an 8-oxo ketone and a 7-carboxylate methyl ester enables sequential or orthogonal transformations that cannot be executed with mono-functional spiro analogs such as 1,4-dioxaspiro[4.5]decane (zero carbonyls) or 7-methyl-1,4-dioxaspiro[4.5]decan-8-one (single ketone) . This bifunctionality supports synthetic strategies where one reactive center is modified while the other remains protected or where both are engaged in tandem reactions to construct complex polycyclic frameworks. The 1,3-relationship between these functional groups further enables stereoelectronically favorable intramolecular cyclization pathways, a feature leveraged in the synthesis of spiro-fused heterocyclic systems .

Milligram-Scale Medicinal Chemistry Workflows Requiring Precise Gravimetric Dispensing

The compound's crystalline solid form with a melting point of 60–61 °C enables accurate gravimetric dispensing for small-scale reactions, a practical advantage over liquid or low-melting solid analogs such as Methyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (boiling point 140 °C, supplied as liquid or solid) . In medicinal chemistry settings where reaction stoichiometry must be maintained at milligram or sub-milligram scales, the ability to weigh a crystalline powder without evaporation loss or liquid handling imprecision directly improves reaction reproducibility and analytical purity outcomes . This handling characteristic is particularly relevant for high-throughput parallel synthesis platforms and automated liquid handling systems where solid dosing accuracy is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.